Dihexylamine

Descripción

Contextual Significance of Secondary Aliphatic Amines in Contemporary Chemical Research

Secondary aliphatic amines, characterized by a nitrogen atom bonded to two alkyl groups and one hydrogen atom, are a cornerstone of modern organic chemistry. tcichemicals.com Their importance stems from their versatile reactivity and wide-ranging applications across numerous scientific and industrial domains. ontosight.ai These amines are fundamental building blocks in organic synthesis, primarily due to their nucleophilic nature which allows for the formation of crucial carbon-nitrogen bonds. koreascience.kr This reactivity is harnessed in a multitude of synthetic transformations, including N-alkylation, acylation, and reductive amination, enabling the construction of complex molecular architectures. tcichemicals.com

In contemporary research, secondary aliphatic amines are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai They are key structural motifs in many biologically active molecules and serve as vital intermediates in the synthesis of various drugs. lookchem.com Beyond medicinal chemistry, their utility extends to the materials sector, where they are used in the production of polymers, dyes, and corrosion inhibitors. ontosight.aisolubilityofthings.comcymitquimica.comresearchgate.net For instance, they can act as catalysts in polyurethane foam production and are integral to the synthesis of surfactants. ontosight.aicymitquimica.com The ability to fine-tune the properties of materials by incorporating different secondary amines makes them a versatile tool for materials scientists. Furthermore, their basicity allows them to function as acid scavengers and catalysts in a variety of chemical processes. lookchem.com

Historical Trajectories of Dihexylamine Investigation

While the precise date of the initial synthesis or discovery of this compound is not clearly documented in historical records, its investigation is intrinsically linked to the broader development of synthetic methodologies for amines throughout the 20th century. Traditional methods for preparing secondary amines, such as the N-monoalkylation of primary amines with alkyl halides and the reductive amination of carbonyl compounds, have been established for many decades. nih.gov The first appearance of this compound in scientific literature is noted in later research, where it is often utilized as a reagent or studied as a product of specific reactions.

For example, research from the mid to late 20th century onwards shows this compound's use in various specialized applications. It has been identified as a degradation product in studies of N,N-dihexyloctanamide (DHOA), a compound investigated for nuclear fuel reprocessing. sci-hub.se In the realm of materials science, this compound has been employed as a structure-directing agent in the synthesis of microporous materials like silicoaluminophosphate (SAPO) molecular sieves. tcichemicals.com

More recent research continues to explore the utility of this compound. It has been used in the synthesis of N,N-dihexyl-N′-hydroxypyridine-carboximidamides, which are studied as extractants for metal ions like copper(II). google.com It also serves as a starting material in the synthesis of various organic compounds, including its use in the preparation of succinic acid and in the synthesis of ligands for solvent extraction processes. lookchem.comx-mol.netsigmaaldrich.comrsc.org Furthermore, its role has been investigated in atom transfer radical polymerization (ATRP) and in the modification of biopolymers like lignin (B12514952). researchgate.netacs.org The historical trajectory of this compound investigation, therefore, reflects a shift from its implicit existence within the class of secondary amines to its explicit use as a valuable tool in diverse areas of chemical research.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇N | nih.govmerckmillipore.comchemicalbook.com |

| Molecular Weight | 185.35 g/mol | nih.govmerckmillipore.comchemicalbook.com |

| Appearance | Clear, colorless liquid | ontosight.ainih.govchemicalbook.com |

| Melting Point | 3 °C | tcichemicals.commerckmillipore.comchemicalbook.com |

| Boiling Point | 236 °C (at 1013 mbar) | merckmillipore.com |

| 192-195 °C | chemicalbook.comalfa-chemical.comsigmaaldrich.com | |

| Density | 0.79 g/cm³ (at 20 °C) | merckmillipore.com |

| 0.795 g/mL (at 25 °C) | chemicalbook.comsigmaaldrich.com | |

| Flash Point | 95 °C | merckmillipore.comsigmaaldrich.com |

| 104 °C | tcichemicals.comfishersci.no | |

| Solubility in Water | 0.3 g/L | tcichemicals.commerckmillipore.comchemicalbook.com |

| Refractive Index | n20/D 1.432 | chemicalbook.comsigmaaldrich.comfishersci.no |

| CAS Number | 143-16-8 | nih.govmerckmillipore.comchemicalbook.com |

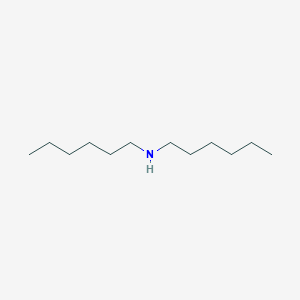

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-hexylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSXRABJBXYMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022009 | |

| Record name | Dihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihexylamine is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13221 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

451 to 469 °F at 760 mmHg (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

203 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.79 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992) | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-16-8 | |

| Record name | DIHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20202 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine, N-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37ADA14ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Kinetics of Dihexylamine Transformations

Ammonolysis of Secondary Amines

Ammonolysis, a reaction involving ammonia (B1221849), can be employed to cleave secondary amines like dihexylamine. This process is a key step in various chemical syntheses and recycling processes, where the conversion of secondary amines back to primary amines is desired. The reaction is fundamentally an equilibrium process, which can be strategically manipulated by catalysts and reaction conditions.

The cleavage of the secondary amine this compound results in the formation of hexylamine (B90201), a primary amine. This transformation is essentially the reverse reaction of the condensation of hexylamine. kuleuven.be The reaction represents an equilibrium between the secondary amine and the primary amine in the presence of ammonia and hydrogen. kuleuven.be Research has demonstrated that under specific catalytic conditions, a significant yield of hexylamine can be achieved from this compound. For instance, using certain platinum group metal (PGM) catalysts on carbon supports, a yield of 62% for hexylamine from the ammonolysis of this compound has been reported. kuleuven.be This indicates that while the formation of secondary amines from primary ones can be a predominant side reaction in some processes, the reverse cleavage is achievable and can be driven to a favorable equilibrium point. kuleuven.beresearchgate.net

The efficiency of this compound ammonolysis is highly dependent on the catalytic system employed. Heterogeneous catalysts are favored for their recyclability and ease of separation. researchgate.net Platinum Group Metals (PGM) supported on carbon have proven effective for this cleavage reaction. kuleuven.be Specifically, commercial ruthenium (Ru) and platinum (Pt) on carbon supports have been successfully used. kuleuven.be

Beyond simple PGM-on-carbon systems, more complex catalysts have been investigated. A system based on ruthenium-tungsten bimetallic catalysts (RuWOx) supported on magnesium aluminate (MgAl₂O₄) has been optimized for related amide hydrogenations, which also involve amine equilibria. kuleuven.be Similarly, niobia (Nb₂O₅) has been identified as an excellent catalyst for the ammonolysis of secondary amides, a process that involves similar C-N bond cleavage principles and where this compound can be a product of side reactions. kuleuven.bersc.org

The table below summarizes various catalytic systems and conditions used in studies involving the ammonolysis equilibrium of this compound.

| Catalyst System | Support | Temperature | Pressure | Solvent | Key Finding | Reference |

| Ru/C, Pt/C | Carbon | 200°C | 10 bar H₂, 6 bar NH₃ | CPME | Achieved 62% yield of hexylamine from this compound. | kuleuven.be |

| RuWOx | MgAl₂O₄ | 200°C | 50 bar H₂, 6 bar NH₃ | CPME | Optimized for high primary amine selectivity. | kuleuven.be |

| RuWOx | SiO₂ | 180°C | Not specified | DME | Conditions for studying ammonolysis of this compound. | rsc.org |

| Niobia-based | Nb₂O₅ | 200°C | 6 bar NH₃, 1 bar H₂ | CPME | Effective for ammonolysis, which is an equilibrium reaction. | kuleuven.be |

CPME: Cyclopentyl methyl ether; DME: Dimethoxyethane

Temperature also plays a significant role. The ammonolysis of related amide bonds is an endothermic reaction, and performing it at high temperatures (e.g., 200°C or higher) pushes the equilibrium towards the products. kuleuven.benih.gov Studies on related hydrogenolysis reactions show that increasing the temperature from 325°C to 350°C leads to a corresponding increase in both conversion and product yield by facilitating better heat and mass transfer. nih.gov For the hydrogenation of amides, increasing the temperature from 160°C to 200°C was found to promote the formation of amines over alcohols. researchgate.net

Base Equilibrium Studies in Micellar Systems

The behavior of amines like this compound can be studied in complex environments such as micellar systems, which are aggregates of surfactant molecules (e.g., sodium dodecyl sulfate) in a solution. These systems provide unique microenvironments that can influence chemical reactions and equilibria.

Kinetic studies of the base equilibrium of secondary amines have been conducted in micellar systems. oup.com this compound, with its two hydrophobic hexyl chains, can be solubilized within the hydrophobic core of sodium dodecyl sulfate (B86663) (SDS) micelles. stanford.edu While specific kinetic data for this compound in SDS is not detailed in the provided search results, the principles of such an analysis can be understood from studies of other molecules in similar systems. nih.gov

The acid-base equilibrium of a molecule within a micelle is influenced by the charged micellar surface. This typically leads to a shift in the apparent pKa value compared to that in a simple aqueous solution. nih.gov For an amine, the equilibrium involves the protonated form (R₂NH₂⁺) and the neutral form (R₂NH). Kinetic analysis would involve measuring the rates of protonation and deprotonation. These rates are often diffusion-controlled and differ in the aqueous phase versus within the micelle itself. nih.gov The charged nature of the SDS micelle surface can affect the local concentration of protons, thereby influencing the deprotonation rate. nih.gov

The table below shows representative kinetic parameters for an acid-base equilibrium in water versus an SDS micellar system, illustrating the types of changes that would be investigated for this compound.

| Parameter | Medium | Value | Significance | Reference |

| pKa₂ | Water | 4.84 | Acid dissociation constant in water. | nih.gov |

| pKa₂ | SDS Micelle | 5.64 | Apparent pKa shifts in the micellar environment. | nih.gov |

| Deprotonation Rate (k_d2) | Water | 6.3 x 10⁵ s⁻¹ | Rate of proton loss in aqueous solution. | nih.gov |

| Deprotonation Rate (k_d2) | SDS Micelle | 5.2 x 10⁵ s⁻¹ | Rate of proton loss at the micelle. | nih.gov |

| Protonation Rate (k_p2m) | SDS Micelle | 2.3 x 10¹¹ M⁻¹s⁻¹ | Diffusion-controlled protonation within the micelle. | nih.gov |

Data for 4-carboxy-7-hydroxy-4'-methoxyflavylium chloride, used here as a representative example.

Ultrasonic relaxation absorption is a technique used to study fast kinetic processes in solution. Measurements of ultrasonic absorption have been successfully applied to investigate the dynamics of secondary amines within micellar systems. oup.com The technique involves passing an ultrasound wave through the sample and measuring the absorption of acoustic energy over a range of frequencies, typically in the megahertz range. nih.gov

Relaxation processes, observed as peaks in the absorption spectrum, indicate that the ultrasound wave is perturbing a chemical equilibrium. nih.gov For an amine-micelle system, this relaxation can be attributed to the kinetics of the amine exchanging between different states, such as moving from the aqueous phase into the micellar phase or the protonation/deprotonation equilibrium. The presence of the amine's alkyl chains influences these dynamics, with the complexity of the relaxation spectra known to increase with the elongation of the alkyl chain. nih.gov The physical interaction of the ultrasound field with the nanoparticles can induce significant shear stress, which is another mechanism for perturbing the system to measure its relaxation dynamics. nih.gov

Neutralization Reactions and Incompatibilities

As a secondary aliphatic amine, this compound's reactivity is characterized by the nucleophilic nature of its nitrogen atom, which possesses a lone pair of electrons. This fundamental property governs its behavior in neutralization reactions and dictates its incompatibilities with a range of other chemical substances.

Neutralization Reactions

This compound readily participates in acid-base neutralization reactions. When it comes into contact with an acid, it acts as a Brønsted-Lowry base, accepting a proton to form a dihexylammonium salt. These reactions are typically exothermic, releasing heat and forming a salt plus water when reacting with traditional acids. nih.govlookchem.comnoaa.govnoaa.gov The basicity of this compound is quantified by the pKa of its conjugate acid, which is approximately 11.0. lookchem.comchemicalbook.comalfa-chemical.com This value indicates that it is a moderately strong base, capable of neutralizing both strong mineral acids and weaker organic acids. dcfinechemicals.comfishersci.com

This reactivity is harnessed in various applications. For instance, this compound can be used in reactive extraction processes to separate organic acids, such as succinic acid, from fermentation broths. ugent.becymitquimica.com It is also effective in removing mineral acids from acid hydrolysates. researchgate.net The general mechanism involves the amine neutralizing the acid, allowing the resulting salt to be separated. lookchem.comchemicalbook.com

Table 1: General Neutralization Reactions of this compound

| Reactant Class | General Equation | Product | Reaction Type |

|---|---|---|---|

| Mineral Acids | (C₆H₁₃)₂NH + HX → [(C₆H₁₃)₂NH₂]⁺X⁻ | Dihexylammonium salt | Acid-Base Neutralization (Exothermic) |

| Carboxylic Acids | (C₆H₁₃)₂NH + RCOOH ⇌ [(C₆H₁₃)₂NH₂]⁺[RCOO]⁻ | Dihexylammonium carboxylate salt | Acid-Base Neutralization (Exothermic) |

Note: HX represents a strong mineral acid (e.g., HCl, H₂SO₄), and RCOOH represents a generic carboxylic acid.

Incompatibilities

The basic and nucleophilic nature of this compound leads to hazardous incompatibilities with several classes of chemical compounds. These reactions can be vigorous and may produce dangerous products. It is crucial to avoid storing or mixing this compound with these substances. dcfinechemicals.comfishersci.com

Key incompatibilities include:

Acids and Related Compounds: Contact with acids, acid anhydrides, and acid chlorides results in strong exothermic reactions. nih.govfishersci.comfishersci.se

Oxidizing Agents: this compound can react vigorously or violently with strong oxidizing agents. lookchem.comchemicalbook.comdcfinechemicals.comfishersci.com

Reducing Agents: Combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen. nih.govlookchem.comnoaa.govchemicalbook.com

Other Reactive Organics: this compound is incompatible with isocyanates, halogenated organic compounds, peroxides, acidic phenols, and epoxides. nih.govlookchem.comnoaa.govchemicalbook.com The reactions can be hazardous, though specific kinetic data for these interactions are not extensively detailed in general literature.

Table 2: Summary of this compound Incompatibilities

| Incompatible Material Class | Potential Hazard/Reaction |

|---|---|

| Acids (Mineral, Organic) | Exothermic neutralization reaction. nih.govdcfinechemicals.comfishersci.com |

| Strong Oxidizing Agents | Vigorous or violent reaction. lookchem.comchemicalbook.comalfa-chemical.comfishersci.com |

| Acid Anhydrides | Exothermic reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

| Acid Chlorides | Exothermic reaction. fishersci.comfishersci.se |

| Isocyanates | Potentially hazardous reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

| Halogenated Organics | Potentially hazardous reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

| Peroxides | Potentially hazardous reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

| Phenols (acidic) | Neutralization reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

| Epoxides | Potentially hazardous reaction. nih.govlookchem.comnoaa.govchemicalbook.com |

Detailed Research Findings

Specific kinetic studies have shed light on the reaction dynamics of this compound under various conditions. Research has shown that the rate of this compound nitrosation can be significantly enhanced when the reaction is conducted in the presence of micelles composed of bile acid conjugates and lecithin. sigmaaldrich.comottokemi.com Furthermore, this compound has been identified as an aminotransferase inhibitor, with kinetic data indicating optimal activity in acidic solutions with a pH range of 2-3. biosynth.com In the field of solvent extraction, the use of this compound has been noted to provide a "gain in kinetics performance" for processes such as the extraction of Palladium(II), highlighting its utility in developing selective separation methods. researchgate.netresearchgate.net

Catalytic Roles and Applications of Dihexylamine in Chemical Processes

Dihexylamine as a Reagent in Organic Synthesis

This compound is a versatile reagent utilized in the field of organic synthesis. lookchem.com As a secondary amine, it possesses a nitrogen atom with a lone pair of electrons and one hydrogen atom, making it a moderately strong nucleophile and a base. cymitquimica.com This reactivity allows it to participate in a variety of chemical transformations.

Its applications in synthesis include its role as an intermediate in producing other chemical compounds, such as surfactants and corrosion inhibitors. cymitquimica.com The basic nature of this compound enables it to neutralize acids in exothermic reactions, forming salts and water. chemicalbook.com It is generally soluble in organic solvents and has limited solubility in water, which influences its application in different reaction media. cymitquimica.com The structure of this compound, featuring two hexyl chains, imparts specific steric and electronic properties that are leveraged in targeted synthetic routes.

Role in the Production of Succinic Acid

This compound is specifically involved in the preparation of succinic acid. chemicalbook.comottokemi.comfishersci.casigmaaldrich.com Succinic acid is a key dicarboxylic acid and a bio-based platform chemical with significant industrial applications, serving as a precursor to polymers, resins, and biodegradable plastics. While the precise mechanism of its involvement is detailed in specialized literature, this compound's role is noted as part of the synthesis or separation processes for this important chemical. cymitquimica.comsigmaaldrich.comottokemi.com For instance, research into new reactive extraction systems for bio-succinic acid has explored various amine-based systems to efficiently separate the acid from fermentation broths. sigmaaldrich.com

**4.3. Influence on Catalyst Systems

This compound interacts with and influences various catalyst systems, affecting their activity, selectivity, and stability. Its role is particularly documented in processes involving ruthenium catalysts and in hydrodenitrogenation reactions.

However, the presence of other reactants can shift the catalytic pathway. When 1-butanol (B46404) is introduced into the reaction between 1-aminohexane and a ruthenium catalyst, the homocoupling to form this compound is suppressed, and the system shows high selectivity for the formation of the cross-coupled product, N-butylhexylamine. nsf.gov

In other applications, secondary amines like this compound are the starting material. Ruthenium-based catalysts have been investigated for the splitting of secondary amines into primary amines using ammonia (B1221849). rsc.orgresearchgate.net Studies on analogous secondary amines show that while high selectivity for the primary amine can be achieved, the catalyst may deactivate after reaching a certain conversion percentage. rsc.org This deactivation is believed to be caused primarily by the primary amine product rather than the ammonia co-reagent. researchgate.net The nature of the secondary amine, such as the steric bulk of the alkyl groups, can also significantly affect the reaction's conversion and selectivity. rsc.orgresearchgate.net

Table 1: Effect of Reactants on Ruthenium-Catalyzed Amination

| Entry | Catalyst Loading (mol%) | Reactants | Key Product | Yield (%) | Observation | Source |

| 1 | 0.2 | 1-Aminohexane | This compound | - | Slow homocoupling occurs | nsf.gov |

| 2 | 0.2 | 1-Aminohexane, 1-Butanol | N-Butylhexylamine | 98 | Homocoupling is halted; high selectivity for amine-alcohol coupling | nsf.gov |

Hydrodenitrogenation (HDN) is a critical refinery process for removing nitrogen-containing compounds from petroleum feedstocks. Nitrogen compounds can poison catalysts in downstream processes like hydrocracking and reforming. researchgate.net this compound is studied as a model compound in HDN research to understand the reaction mechanisms on catalysts such as sulfided nickel-molybdenum (B8610338) on an alumina (B75360) support (Ni-Mo/γ-Al2O3). researchgate.netresearchgate.netethz.ch

Research on the HDN of this compound over a sulfided Ni-Mo/γ-Al2O3 catalyst has yielded specific insights into its reactivity under various conditions. researchgate.netethz.ch The conversion of this compound during HDN is influenced by several factors:

Hydrogen Pressure: The conversion rate increases with higher hydrogen pressure. researchgate.netresearchgate.net

Amine Partial Pressure: An increase in the partial pressure of this compound leads to a decrease in its conversion. researchgate.netresearchgate.net

Hydrogen Sulfide (H₂S) Pressure: The conversion of this compound shows a slight decrease as the H₂S pressure increases. This is in contrast to trihexylamine, where conversion significantly increases with H₂S pressure. researchgate.netresearchgate.net

In other contexts, such as the co-processing of renewable feedstocks like rapeseed oil with standard gas oil, the addition of this compound as a nitrogen source was found to sharply decrease the conversion of C18+C17 alkanes, indicating its inhibitory effect on hydrocracking and hydroisomerization reactions. nsc.ru The formation of secondary amines is a common feature in the HDN of primary amines and amides over various metal catalysts. researchgate.netchemrxiv.org

Table 2: Influence of Process Parameters on the Hydrodenitrogenation (HDN) of this compound

| Parameter | Effect on Conversion | Catalyst System | Source |

| Hydrogen (H₂) Pressure | Increases with rising pressure | Sulfided Ni-Mo/γ-Al₂O₃ | researchgate.netresearchgate.net |

| This compound Partial Pressure | Decreases with rising pressure | Sulfided Ni-Mo/γ-Al₂O₃ | researchgate.netresearchgate.net |

| Hydrogen Sulfide (H₂S) Pressure | Slightly decreases with rising pressure | Sulfided Ni-Mo/γ-Al₂O₃ | researchgate.netresearchgate.net |

Dihexylamine in Advanced Materials Science

Surface Modification of Nanomaterials

The ability of dihexylamine to interact with and alter the surface chemistry of nanomaterials is a key area of research. These modifications can dramatically improve the material's properties, making them suitable for a range of advanced applications.

Cellulose (B213188) Nanocrystal Functionalization

Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties. However, their inherent hydrophilicity can limit their application in certain composites. Functionalization of the CNC surface with molecules like this compound can address this challenge.

Cellulose nanocrystals produced through sulfuric acid hydrolysis possess sulphate half-ester groups on their surface. chalmers.se These negatively charged groups provide a reactive site for chemical modification. A novel approach involves the functionalization of these sulphate groups with dialkylamines, such as this compound. chalmers.se This is achieved through methods like the ring-opening reaction of azetidinium salts. chalmers.setugraz.at The nitrogen atom in this compound acts as a nucleophile, attacking the electrophilic carbon in the azetidinium ring, leading to the covalent attachment of the this compound moiety to the CNC surface. This process effectively transforms the surface chemistry of the CNCs. chalmers.se

The conjugation of this compound onto the surface of cellulose nanocrystals has a profound effect on the properties of the resulting composites.

Thermal Stability: A significant improvement in thermal stability has been observed. The onset temperature for thermal degradation of CNCs functionalized with this compound (via an azetidinium salt) was shifted upwards by nearly 100°C. chalmers.seresearchgate.net This enhancement is crucial for processing CNC-based composites at higher temperatures, which is often required for melt processing with many common polymers. researchgate.netacs.org For instance, the degradation temperature of some polymers like poly(butylene adipate-co-terephthalate) is around 260°C, a temperature at which unmodified CNCs would degrade. researchgate.net

Rheological Properties: The rheological behavior of CNC dispersions is also significantly altered. Functionalized CNCs exhibit a considerably higher viscosity compared to their unmodified counterparts. chalmers.se They also tend to form networks at much lower solid contents. chalmers.se This is attributed to the increased hydrophobic interactions between the grafted this compound substituents on different CNC particles. researchgate.net This enhanced network formation can lead to a substantial increase in the stiffness of the resulting composite materials. chalmers.se

| Property | Unmodified CNCs | This compound-Functionalized CNCs | Reference |

| Onset of Thermal Degradation | Lower | Increased by ~100°C | chalmers.seresearchgate.net |

| Viscosity of Dispersions | Lower | Significantly Higher | chalmers.se |

| Network Formation | Higher Solid Content Required | Lower Solid Content Required | chalmers.se |

| Composite Stiffness | Base Level | Near Three-Fold Increase Possible | chalmers.se |

Functionalized Lignin (B12514952) Derivatives

The chemical modification of lignin, an abundant and renewable biopolymer, is a key area of research in advanced materials science. researchgate.net One promising route involves the incorporation of secondary amines to create functionalized derivatives with enhanced properties. The use of this compound to synthesize lignosulfonamides represents a significant advancement in creating value-added materials from technical lignins like lignosulfonates. researchgate.netmdpi.com Lignosulfonates are by-products of the sulfite (B76179) pulping process in the paper industry and are characterized by the presence of sulfonic acid groups, making them suitable for further chemical transformation. mdpi.commdpi.comscribd.com

Synthesis of Lignosulfonamides via this compound Incorporation

The synthesis of lignosulfonamides from lignosulfonates using this compound is typically a two-step process. researchgate.netmdpi.com This method aims to convert the sulfonyl groups within the lignosulfonate structure into sulfonamide groups. mdpi.com

The first step involves the conversion of a lignosulfonate, such as sodium lignosulfonate or calcium lignosulfonate, into a more reactive intermediate, lignosulfonyl chloride. mdpi.comicm.edu.pl This is achieved by reacting the lignosulfonate with a chlorinating agent under substantially anhydrous conditions. google.comgoogle.com Common chlorinating agents used for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfonic acid (HSO₃Cl). mdpi.commdpi.comicm.edu.pl The reaction is typically carried out in a solvent like chloroform. mdpi.comicm.edu.pl For instance, when using chlorosulfonic acid, the reaction temperature is carefully controlled to remain below 50°C. mdpi.comicm.edu.pl

In the second step, the newly formed lignosulfonyl chloride is reacted with a secondary amine, specifically this compound. mdpi.com This reaction results in the formation of the final lignosulfonamide derivative, where the this compound molecule is covalently bonded to the sulfur atom of the sulfonyl group. researchgate.netmdpi.com This step effectively incorporates the hydrophobic hexyl chains into the lignin polymer structure. mdpi.com

Below is a table summarizing typical reaction pathways and conditions for the synthesis.

| Synthesis Step | Reagents | Solvent | Temperature | Duration |

| Step 1: Chlorination | Sodium Lignosulfonate, Thionyl Chloride (SOCl₂) | Chloroform | 50°C | 5 hours |

| Sodium Lignosulfonate, Phosphorus Pentachloride (PCl₅) | Chloroform | 65°C | 16 hours | |

| Lignosulfonic Acid, Chlorosulfonic Acid (HSO₃Cl) | Chloroform | < 50°C | 5 hours | |

| Step 2: Amination | Lignosulfonyl Chloride, this compound | Chloroform | 50°C | 5 hours |

| This table presents a generalized overview of reaction conditions reported in the literature. mdpi.comicm.edu.plsemanticscholar.org |

Characterization of Lignosulfonamide Structures

The successful synthesis and structural modification of lignosulfonamides incorporating this compound are confirmed through various analytical techniques. researchgate.netresearchgate.net Spectroscopic and thermal analyses are crucial to verify the incorporation of the this compound moiety and to assess the properties of the resulting material. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups. The spectra of the modified lignin show new bands corresponding to the alkyl chains of this compound and, most importantly, confirm the formation of the sulfur-nitrogen bond in the sulfonamide group. mdpi.commdpi.comsemanticscholar.org

Solid-State Nuclear Magnetic Resonance (¹³C SS-NMR) provides detailed information about the carbon structure. mdpi.com The spectra of the this compound-modified lignosulfonamide exhibit distinct peaks between 14.4 and 50 ppm, which are attributed to the carbon atoms in the hexyl chains of the incorporated this compound. mdpi.commdpi.com Specifically, the peak around 14.4 ppm corresponds to the terminal methyl carbons, while the peak near 49 ppm is associated with the carbons closest to the nitrogen atom. mdpi.commdpi.com This analysis provides direct evidence of the successful grafting of this compound onto the lignin structure. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the modified lignin. Studies show that the lignosulfonamide derivatives exhibit significantly improved thermal stability compared to the original, unmodified lignosulfonate. researchgate.netmdpi.commdpi.com This enhancement is a key benefit of the modification, making the material suitable for applications requiring higher processing temperatures. semanticscholar.org

Wide-Angle X-ray Diffraction (WAXD) and Scanning Electron Microscopy (SEM) are used to study the material's crystallinity and surface morphology. These analyses have shown that the chemical modification procedure does not significantly alter the internal crystalline structure of the lignin. researchgate.netmdpi.commdpi.com Only minor changes in the surface morphology are typically observed. researchgate.netdntb.gov.ua

The table below summarizes the key findings from the characterization of this compound-based lignosulfonamides.

| Analytical Technique | Key Findings | Reference |

| FTIR Spectroscopy | Confirms presence of alkyl chains and S-N bond formation in the sulfonamide group. | mdpi.commdpi.com |

| ¹³C SS-NMR | Shows peaks between 14.4 and 50 ppm, confirming the incorporation of this compound's hexyl chains. | mdpi.commdpi.com |

| Thermogravimetric Analysis (TGA) | Demonstrates improved thermal stability in the modified lignosulfonamide compared to raw lignosulfonate. | researchgate.netmdpi.com |

| WAXD & SEM | Indicates that the internal crystalline structure is largely unaffected, with only slight morphological changes. | researchgate.netmdpi.commdpi.com |

Potential as Functional Additives in Biopolymeric Composites

The lignosulfonamide derivatives synthesized with this compound show significant promise as functional, value-added additives for biopolymeric composites. researchgate.netmdpi.comdntb.gov.uadntb.gov.ua Their enhanced thermal stability allows them to be incorporated into biopolymer matrices that require processing at elevated temperatures, around 200°C. semanticscholar.org This makes them compatible with a range of bioplastics, contributing to the development of "all-green" composites. semanticscholar.org

Dihexylamine in Separation Technologies and Solvent Design

Switchable-Hydrophilicity Solvents (SHSs)

Switchable-hydrophilicity solvents (SHSs) are a class of smart solvents that can reversibly change their miscibility with water in response to an external trigger. researchgate.netmdpi.com This property allows for efficient separation of products from a reaction mixture without the need for energy-intensive distillation processes. researchgate.net The most common trigger for these systems is carbon dioxide (CO2). researchgate.net

Dihexylamine as a Secondary Amine SHS

This compound serves as a prime example of a secondary amine that can function as a switchable-hydrophilicity solvent. In its neutral, unprotonated state, this compound is hydrophobic and largely immiscible with water, forming a distinct organic phase. This hydrophobic nature is due to the two long hexyl alkyl chains. However, upon the introduction of a trigger, it can be converted into a water-miscible salt.

Research has identified that secondary amines are not only viable as SHSs but can also offer advantages over the more commonly studied tertiary amines. researchgate.net One significant benefit is the potential for faster switching speeds from the biphasic (water-immiscible) state to the monophasic (water-miscible) state upon the introduction of CO2. researchgate.net

| Amine Type | Key Characteristic | Switching Speed (Biphasic to Monophasic) | Example Compound |

|---|---|---|---|

| Secondary Amine | Contains one hydrogen atom bonded to nitrogen (R2NH). | Generally faster than tertiary amines. researchgate.net | This compound |

| Tertiary Amine | Contains no hydrogen atoms bonded to nitrogen (R3N). | Can be slower, ranging from 20 to 120 minutes. researchgate.net | N,N-Dimethylcyclohexylamine |

CO2-Tuned Phase Switching Mechanisms

The phase-switching ability of this compound is tuned by the addition and removal of CO2. researchgate.net The underlying mechanism is a reversible acid-base reaction.

Forward Switch (Hydrophobic to Hydrophilic): When CO2 is bubbled through a biphasic mixture of this compound and water, the CO2 dissolves and forms carbonic acid (H2CO3) in the aqueous phase. The basic this compound is then protonated by the carbonic acid, forming dihexylammonium bicarbonate. This ionic salt is highly polar and readily dissolves in water, causing the two separate layers to merge into a single, homogeneous aqueous phase. researchgate.net

Reverse Switch (Hydrophilic to Hydrophobic): The process is reversed by removing the CO2 trigger. This is typically achieved by bubbling an inert gas like nitrogen or argon through the solution or by gentle heating. As the CO2 is purged, the equilibrium shifts, causing the dihexylammonium bicarbonate to revert to the neutral, water-immiscible this compound. This restores its hydrophobicity, leading to phase separation and the reformation of two distinct layers. researchgate.net

CO2 Absorption Systems

The reversible reaction of amines with CO2 also makes them suitable for carbon capture applications. This compound's properties are relevant to two advanced CO2 absorption technologies: phase-separation systems and thermomorphic solvents.

Application in Liquid Amine–Solid Carbamic Acid Phase-Separation Systems

An innovative approach to CO2 capture involves a phase-separation system where the reaction of a liquid amine with CO2 produces a solid carbamic acid that precipitates out of the solution. mdpi.comnih.gov This liquid-solid phase separation can lead to very high CO2 removal efficiency, as the product is continuously removed from the liquid phase, driving the reaction forward. mdpi.com

While much of the research in this area has focused on diamines like isophorone diamine (IPDA), the principle is applicable to other amines that can form solid carbamic acids upon reacting with CO2. mdpi.comnih.gov The reaction involves the amine directly reacting with a CO2 molecule. For a secondary amine like this compound, this would form N,N-dihexylcarbamic acid. If this carbamic acid has low solubility in the parent amine or an accompanying solvent, it will precipitate, enabling the phase-separation capture mechanism. This system offers the potential for high amine utilization efficiency (a 1:1 CO2-to-amine ratio) and complete CO2 desorption at relatively low temperatures (e.g., 333 K for the IPDA system). nih.gov

Thermomorphic Lipophilic Amine Solvents for CO2 Capture

Thermomorphic solvents are biphasic (liquid-liquid) systems that become monophasic with a change in temperature. In the context of CO2 capture, these solvents are often composed of lipophilic (oil-loving) amines and water. osti.gov this compound, with its long alkyl chains, is a distinctly lipophilic amine.

In these systems, the solvent is biphasic during the high-temperature regeneration step, which can significantly reduce the energy penalty associated with CO2 stripping. Because the CO2 is primarily contained within the aqueous phase as ionic species (bicarbonate/carbamate), only this phase needs to be heated and sent to the stripper column, reducing the total volume of liquid that requires regeneration. osti.gov During the lower-temperature absorption phase, the system becomes a single homogeneous liquid, ensuring efficient mass transfer for CO2 capture. Blended amine solvents, such as those pairing a lipophilic tertiary amine like N,N-dimethylcyclohexylamine (DMCA) with a primary or secondary amine, have been shown to create effective thermomorphic systems. osti.govresearchgate.net this compound's lipophilic nature makes it a strong candidate for inclusion in such blended solvent formulations to induce and control this phase-change behavior for more energy-efficient CO2 capture.

| Component | Example | Function |

|---|---|---|

| Lipophilic Amine | This compound, N,N-Dimethylcyclohexylamine (DMCA) | Induces phase separation at higher temperatures for energy-efficient regeneration. osti.gov |

| Reactive Amine | Primary/Secondary Amines (e.g., MEA, MAPA) | Provides fast reaction kinetics for CO2 absorption. nih.gov |

| Aqueous Phase | Water | Solubilizes the ionic amine-CO2 products (bicarbonate/carbamate). |

Extraction of Rare-Earth Elements

The separation of individual rare-earth elements (REEs) from each other and from other metals is a significant challenge due to their similar chemical properties. mdpi.com Solvent extraction is the dominant industrial method for this purpose. While organophosphorus acids are the most common extractants, research has also explored the use of amines in these separation processes. mdpi.comosti.gov

Early studies indicated that various amines could be used for the liquid-liquid extraction of REEs, with effectiveness depending on factors like pH and the aqueous phase composition (e.g., sulfate (B86663) vs. chloride solutions). osti.gov More recent investigations into amine-based extraction have focused on separating REEs from other valuable or radioactive elements, such as uranium (U) and thorium (Th). In comparative studies, secondary and tertiary amines have demonstrated higher selectivity for extracting U and Th over REEs. researchgate.net This characteristic is crucial for purifying REE feedstocks. By selectively removing contaminants like thorium and uranium using a secondary amine such as this compound, the remaining aqueous solution becomes enriched in REEs, which can then be further processed. This positions this compound not necessarily as a primary extractant for REEs themselves, but as a selective separation agent for purifying REE-containing solutions.

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Carbon Dioxide | CO2 |

| Carbonic Acid | H2CO3 |

| Dihexylammonium bicarbonate | - |

| Nitrogen | N2 |

| Argon | Ar |

| Isophorone diamine | IPDA |

| N,N-dihexylcarbamic acid | - |

| N,N-Dimethylcyclohexylamine | DMCA |

| Monoethanolamine | MEA |

| 3-methylaminopropylamine | MAPA |

| Uranium | U |

| Thorium | Th |

Application in Diglycolamide (DGA) Ligand Synthesis

This compound is a key precursor in the synthesis of diglycolamide (DGA) ligands, which are crucial for the liquid-liquid extraction of rare-earth elements. rsc.org A novel and environmentally friendly method for DGA synthesis involves the direct coupling of diglycolic acid with dialkyl amines, such as this compound, through a solvent-free melt-amidation reaction. rsc.org This process is noted for its simplicity, scalability, and cost-effectiveness, as it eliminates the need for solvents or catalysts and does not require pre-activation or post-reaction purification steps. rsc.org

The synthesis process begins with the quantitative formation of a diglycolic acid dihexylammonium salt by mixing diglycolic acid and this compound at room temperature. rsc.org This salt is then heated to melt under a flow of nitrogen gas, leading to a one-step amidation that produces the DGA ligand. rsc.org This melt-amidation method has been successfully demonstrated with a variety of secondary amines, showcasing its broad applicability. rsc.org The resulting DGAs have been synthesized with good yields, ranging from 85% to 96%, and high purities of 88% to 96% without the need for further purification. rsc.org

This agile synthesis method is a significant advancement over previous techniques, which often involved more complex and less environmentally friendly procedures. rsc.org The ability to readily synthesize a library of DGA ligands, including those derived from this compound, is instrumental for the high-throughput evaluation of their extraction performance in separation technologies. rsc.org

Table 1: Melt-Amidation Synthesis of a DGA Ligand Using this compound

| Precursors | Reaction Method | Key Features | Yield | Purity |

| Diglycolic acid and this compound | Solvent-free melt-amidation | No solvent or catalyst, scalable, no purification needed | 85-96% | 88-96% |

This table summarizes the key aspects of the melt-amidation synthesis of DGA ligands using this compound as a representative secondary amine. rsc.org

High-Throughput Evaluation of Extraction Performance

While this compound itself is not the direct subject of high-throughput evaluation for extraction, the diglycolamide (DGA) ligands synthesized from it are central to such studies. rsc.org The development of agile and efficient DGA synthesis methods, like the melt-amidation technique using this compound, enables the rapid creation of a diverse library of ligands. rsc.org This library is then subjected to automated, high-throughput extraction studies to evaluate their effectiveness in separating rare-earth elements. rsc.org

These high-throughput platforms are designed to rapidly screen the performance of numerous DGA ligands under various conditions, accelerating the discovery of optimal extraction systems. rsc.org The goal is to identify ligands with high selectivity and efficiency for specific metal ions, which is critical for developing advanced separation processes in fields such as nuclear waste reprocessing and rare-earth element recycling. utwente.nlornl.gov

The evaluation of these DGA derivatives often involves studying their extraction behavior with different trivalent lanthanides and actinides. utwente.nlwsu.edu Researchers have synthesized and tested a range of DGA ligands with varied alkyl substituents to understand how structural modifications impact extraction efficiency and selectivity. osti.gov For instance, unsymmetrical diglycolamides have been synthesized and evaluated for the extraction of trivalent lanthanide ions from highly acidic nitrate media. wsu.edu These studies are essential for establishing structure-property relationships that guide the design of next-generation solvent extraction reagents.

Analytical and Characterization Methodologies in Dihexylamine Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating dihexylamine from complex mixtures. Gas and liquid chromatography are the most prominently used methods, often coupled with mass spectrometry for enhanced detection and identification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected as they exit the column.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the eluted compounds. This allows for highly specific identification by comparing the fragmentation patterns to spectral libraries. For instance, this compound has been identified as a degradation product of dihexyloctanamide (DHOA) using GC-MS. jnfcwt.or.krosti.gov In one study, the retention time for this compound was reported as 10.27 minutes under specific chromatographic conditions. jnfcwt.or.krosti.gov

Recent research has also focused on the simultaneous determination of atmospheric amines, including this compound, in both gaseous and particulate phases using GC-MS after derivatization with benzenesulfonyl chloride. gdut.edu.cn This derivatization step is often necessary to improve the chromatographic properties of the amines and to prevent their interaction with active sites in the GC system. gdut.edu.cn

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Retention Time | 10.27 min | jnfcwt.or.krosti.gov |

| Top m/z Peak | 114 | nih.gov |

| Second Highest m/z Peak | Not specified in source | nih.gov |

| Third Highest m/z Peak | Not specified in source | nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection

High-performance liquid chromatography (HPLC) is a versatile technique used for separating components in a liquid mixture. In the context of this compound research, it is often employed in reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. rsc.org Detection is commonly achieved using ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS).

HPLC coupled with mass spectrometry (HPLC-MS) is particularly useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS. nih.gov Electrospray ionization (ESI) is a soft ionization technique frequently used in HPLC-MS that allows for the analysis of intact molecular ions, which is beneficial for molecular weight determination. nih.gov This technique has been applied to the analysis of various compounds, including sulphonated dyes, where this compound derivatives have been used as ion-pairing reagents. nih.govresearchgate.net

Use of Dihexylammonium Acetate as an Ion-Pairing Reagent

In ion-pair chromatography, a specific type of reversed-phase HPLC, an ion-pairing reagent is added to the mobile phase to enhance the retention and separation of ionic or highly polar analytes on a nonpolar stationary phase. Dihexylammonium acetate, the salt formed from this compound and acetic acid, has proven to be an effective ion-pairing reagent. nih.govsigmaaldrich.comscientificlabs.ie

It offers a good balance of volatility and the ability to provide adequate retention and separation selectivity, making it compatible with mass spectrometric detection. nih.gov This reagent has been successfully used for the HPLC-MS analysis of polysulphonated dyes and their intermediates. nih.gov The dihexylammonium ion pairs with the negatively charged sulfonate groups of the dyes, increasing their hydrophobicity and thus their retention on the reversed-phase column. It has also been utilized in the analysis of nucleosides, nucleotides, and inositol (B14025) phosphates. sigmaaldrich.comscientificlabs.ie

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives. Nuclear magnetic resonance and infrared spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (SS-NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to characterize this compound. nih.govguidechem.com ¹³C NMR spectra, in particular, provide information about the carbon skeleton of the molecule. nih.govguidechem.com

Solid-state NMR (SS-NMR) has been employed in studies where this compound is incorporated into a solid matrix, such as in the modification of lignosulfonates. semanticscholar.org In one such study, ¹³C SS-NMR confirmed the incorporation of this compound into the lignosulfonate structure through the presence of peaks between 14.4 and 50 ppm, which are characteristic of the carbon atoms in the hexyl chains of this compound. semanticscholar.org This technique is crucial for understanding the chemical transformations and the structure of the resulting materials in the solid state. semanticscholar.org

Table 2: 13C SS-NMR Chemical Shifts for this compound-Modified Lignosulfonate

| Chemical Shift Range (ppm) | Assignment | Reference |

| 14.4 - 50 | Carbon atoms in hexyl chains of this compound | semanticscholar.org |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. For example, the presence of N-H stretching vibrations is a key indicator of the secondary amine group.

FTIR has been instrumental in confirming the chemical modification of materials with this compound. In the synthesis of lignosulfonamides, FTIR results confirmed the presence of alkyl chains from this compound and the formation of the bond between sulfur and nitrogen in the sulfonyl group. semanticscholar.orgsemanticscholar.org Specifically, small bands observed at 2935 and 2880 cm⁻¹ correspond to the stretching vibrations of the C-H bonds of the methyl and methylene (B1212753) groups present in the side chains of lignosulfonate, which are enhanced upon reaction with this compound. semanticscholar.org

Table 3: Characteristic FTIR Bands for this compound and its Derivatives

| Wavenumber (cm-1) | Assignment | Reference |

| 3340 | O-H bond stretching in hydroxyl group (in lignosulfonate) | semanticscholar.org |

| 2935 and 2880 | C-H bond stretching of methyl and methylene groups | semanticscholar.org |

| 1600, 1510, and 1420 | C=C bond stretching of the aromatic ring (in lignosulfonate) | semanticscholar.org |

Mass Spectrometry (MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful technique for the high-throughput screening of chemical reactions involving this compound directly from surfaces with minimal sample preparation. rsc.orgresearchgate.net This ambient ionization method allows for the rapid analysis of reaction mixtures, making it suitable for reaction optimization and product identification. rsc.org

In one application, DESI-MS was used to analyze the reaction of this compound with benzyl (B1604629) bromide. rsc.org The resulting alkylation product with a mass-to-charge ratio (m/z) of 276 was detected. rsc.org Further tandem mass spectrometry (MS/MS and even MS⁵) directly from the reaction plate confirmed the structure of the product, demonstrating the capability of DESI-MS for detailed structural interrogation. rsc.org The technique has been optimized for amine alkylation reactions on polytetrafluoroethylene (PTFE) substrates, using methanol (B129727) as the spray solvent. researchgate.net

| Reactants | Product m/z | Analysis Method | Key Finding | Reference |

| This compound + Benzyl bromide | 276 | DESI-MS, MS³, MS⁵ | Direct detection and structural confirmation of the alkylation product from the reaction plate. | rsc.org |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is utilized to evaluate the thermal stability of materials containing this compound. This technique measures the change in mass of a sample as a function of temperature. In research involving the modification of lignin (B12514952) to create lignosulfonamides, this compound was incorporated into the lignin structure. mdpi.comresearchgate.net

TGA was performed on the resulting lignosulfonamide derivatives to assess their thermal properties. mdpi.comresearchgate.net The analysis, conducted in both synthetic air and nitrogen atmospheres up to 600 °C, showed that the incorporation of this compound, with its alkyl chains, influenced the thermal degradation mechanism. mdpi.com Specifically, the this compound-modified lignins exhibited improved thermal stability up to 230 °C compared to the raw material. mdpi.com However, the char residue after thermogravimetry was lower for the modified lignins, which was attributed to the introduction of the aliphatic hexyl chains from this compound. mdpi.com

| Material | Atmosphere | Temperature Range (°C) | Observation | Reference |

| This compound-modified lignin | Synthetic Air & Nitrogen | 30 - 600 | Improved thermal stability up to 230°C. Lower char residue compared to unmodified lignin. | mdpi.com |

Microscopic and Diffraction Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology of materials modified with this compound. In the synthesis of lignosulfonamides, SEM imaging was used to observe the surface of the lignin derivatives after modification with this compound. mdpi.comresearchgate.netsemanticscholar.org The analysis revealed only minute morphological changes on the surface of the material following the incorporation of this compound. mdpi.comresearchgate.netsemanticscholar.org For instance, while the starting lignosulfonic acid material had a cauliflower-like structure, the this compound-modified sample largely retained this morphology with only slight alterations. semanticscholar.org

Wide-Angle X-ray Diffraction (WAXD)

Wide-Angle X-ray Diffraction (WAXD) is a technique used to determine the crystalline structure of materials. youtube.comcapes.gov.br In the context of this compound-modified polymers, WAXD is used to assess whether the modification process alters the internal structure of the material. mdpi.comresearchgate.net

In the study of lignosulfonamides, WAXD analysis was performed on the this compound-modified lignin. mdpi.comresearchgate.net The diffractograms showed that the modification procedure did not affect the crystalline structure of the lignin material. mdpi.comresearchgate.netsemanticscholar.org The results indicated that the internal structure remained largely unchanged, complementing the SEM findings that showed only surface-level morphological changes. mdpi.comresearchgate.netsemanticscholar.org

| Technique | Sample | Finding | Reference |

| SEM | This compound-modified lignosulfonamide | Minute morphological changes on the surface. | mdpi.comresearchgate.netsemanticscholar.org |

| WAXD | This compound-modified lignosulfonamide | No significant changes in the internal crystalline structure. | mdpi.comresearchgate.netsemanticscholar.org |

Electrochemical Studies

Electrochemical studies involving this compound have been conducted to understand its role in various chemical transformations and as a component in electrochemical systems. For instance, this compound has been used as an electron donor in studies of dye-sensitized solar cells. researchgate.net

In the context of catalysis, electrochemical studies have been performed on ruthenium complexes involved in the coupling of amines and alcohols, a reaction where this compound can be a product. nsf.gov Cyclic voltammetry of a ruthenium complex showed that it undergoes a reversible one-electron oxidation at E₁/₂ = 0.442 V (vs Fc⁺/Fc) in a CH₂Cl₂ solution. nsf.gov These studies are crucial for understanding the redox behavior of catalysts and intermediates in reactions where this compound is formed. nsf.gov this compound has also been used to prepare ion-pairing reagents, such as dihexylammonium acetate, for use in high-performance liquid chromatography (HPLC) to improve the separation of sulfonated azodyes during electrochemical treatment studies. researchgate.net

Computational Chemistry and Theoretical Modeling of Dihexylamine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dihexylamine, DFT studies have been crucial for understanding its interactions with surfaces, particularly those of nanocrystals.

DFT calculations have been employed to explore the binding of secondary amines, such as this compound, to the surfaces of inorganic nanocrystals like cesium lead bromide (CsPbBr₃). nih.govacs.org Studies have shown that protonated secondary alkylammonium cations, including dihexylammonium, exhibit unfavorable binding to these nanocrystals. acs.org

The primary reason for this weak interaction is steric hindrance. nih.gov When secondary amines like this compound approach the nanocrystal surface, the two bulky alkyl chains create significant steric repulsion. acs.org DFT models indicate that for dialkylammonium ions to bind to the {100} facets of a CsPbBr₃ lattice, the lattice itself would need to be heavily distorted. acs.orgnih.gov This contrasts with primary amines, which have a smaller footprint and can bind more readily. nih.gov

Furthermore, DFT analysis of ligand-ligand interactions on the surface reveals that the presence of bulky secondary amines forces the anchoring nitrogen atoms to be farther apart compared to smaller primary amines, confirming the presence of significant steric repulsions. acs.org In studies involving self-assembled monolayers (SAMs) on gold substrates, DFT has also been used to understand the molecular organization and electronic properties of films containing this compound moieties. rsc.org

Table 1: Summary of DFT Findings on this compound Interactions

| System | Interaction Type | Key DFT Finding | Reference |

|---|---|---|---|

| This compound on CsPbBr₃ Nanocrystal | Ligand-Nanocrystal | Binding is weak and unfavorable due to significant steric hindrance from the two alkyl chains. | nih.govacs.orgacs.org |

| This compound on CsPbBr₃ Nanocrystal | Ligand-Nanocrystal | Binding would require heavy distortion of the nanocrystal lattice, making it energetically costly. | acs.orgnih.gov |

| Dialkylammonium Ligands on Surface | Ligand-Ligand | Steric repulsion forces anchoring groups of secondary amines to be further apart than those of primary amines. | nih.govacs.org |

| This compound-terminated SAM on Au(111) | Ligand-Substrate & Ligand-Ligand | Used to refine analysis of molecular organization and electronic properties within the monolayer. | rsc.org |

Structural relaxation calculations, a key component of DFT studies, determine the lowest energy geometry of a molecular system. For this compound interacting with a CsPbBr₃ surface, structural relaxation was performed at the DFT level of theory. nih.gov These calculations showed that in their relaxed state, the anchoring groups of secondary amines are positioned closer to each other compared to those in primary amines, which points to greater steric hindrance. nih.gov